Isotopic Fidelity for LC-MS/MS: +5 Da Mass Shift Enables Baseline Resolution and Precise Quantitation
Flavoxate-d5 provides a +5 Da mass shift relative to the unlabeled analyte, enabling unambiguous and interference-free detection in mass spectrometry . This isotopic labeling ensures that the internal standard and the analyte co-elute under identical chromatographic conditions, a prerequisite for accurate correction of ion suppression or enhancement caused by matrix components [1]. Unlike structural analog ISs, which can exhibit differential ionization behavior and retention times, a SIL-IS like Flavoxate-d5 mimics the analyte's physicochemical properties with high fidelity [2].
| Evidence Dimension | Mass difference and chromatographic co-elution |
|---|---|
| Target Compound Data | +5 Da nominal mass shift; near-identical retention time to Flavoxate |
| Comparator Or Baseline | Structural analog IS (e.g., diphenhydramine) with different molecular weight and chromatographic behavior |
| Quantified Difference | SIL-IS corrects for matrix effects more effectively; structural analog may not fully compensate for ion suppression |
| Conditions | LC-MS/MS analysis in biological matrices (plasma, urine, tissues) |
Why This Matters
This co-elution property ensures that the internal standard experiences the same degree of ion suppression or enhancement as the analyte, leading to more accurate and precise concentration measurements.
- [1] Ciccimaro E, Blair IA. Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. 2010;2(2):311-341. View Source
- [2] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. 2005;19(3):401-407. View Source
